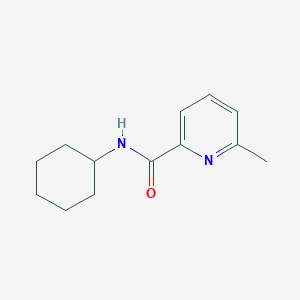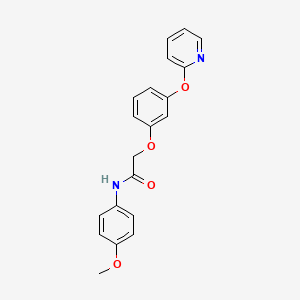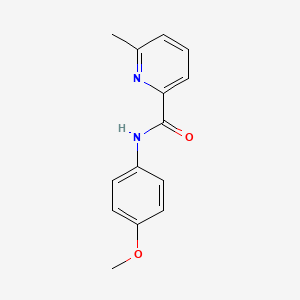
N-cyclohexyl-6-methylpyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-6-methylpyridine-2-carboxamide, also known as CX516, is a nootropic drug that belongs to the class of Ampakines. It is a positive allosteric modulator of AMPA receptors, which are responsible for mediating fast synaptic transmission in the brain. CX516 is known to enhance cognitive function, memory, and learning abilities.
Wirkmechanismus
N-cyclohexyl-6-methylpyridine-2-carboxamide is a positive allosteric modulator of AMPA receptors, which are responsible for mediating fast synaptic transmission in the brain. By binding to the AMPA receptor, N-cyclohexyl-6-methylpyridine-2-carboxamide enhances the receptor's response to glutamate, which leads to increased synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects:
N-cyclohexyl-6-methylpyridine-2-carboxamide has been shown to have a range of biochemical and physiological effects. It increases the release of acetylcholine, which is a neurotransmitter involved in memory and learning. N-cyclohexyl-6-methylpyridine-2-carboxamide also increases the release of dopamine and norepinephrine, which are neurotransmitters involved in motivation and attention. Additionally, N-cyclohexyl-6-methylpyridine-2-carboxamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclohexyl-6-methylpyridine-2-carboxamide in lab experiments is its ability to enhance cognitive function and memory, which can be useful in studying the mechanisms underlying these processes. However, a limitation of using N-cyclohexyl-6-methylpyridine-2-carboxamide is its potential to cause excitotoxicity, which is a process that can lead to neuronal damage and death.
Zukünftige Richtungen
There are several future directions for the study of N-cyclohexyl-6-methylpyridine-2-carboxamide. One direction is to investigate its potential therapeutic effects in neurological disorders, such as Alzheimer's disease and schizophrenia. Another direction is to study its effects on long-term memory and synaptic plasticity. Additionally, further research is needed to understand the mechanisms underlying N-cyclohexyl-6-methylpyridine-2-carboxamide's effects on neurotransmitter release and BDNF expression.
Synthesemethoden
The synthesis of N-cyclohexyl-6-methylpyridine-2-carboxamide involves a series of chemical reactions that begin with the reaction of 2-cyanopyridine with cyclohexylamine to form N-cyclohexyl-2-pyridinylamine. This intermediate is then reacted with dimethyl sulfate to form N-cyclohexyl-2-pyridinylmethanamine. The final step involves the reaction of N-cyclohexyl-2-pyridinylmethanamine with methyl chloroformate to form N-cyclohexyl-6-methylpyridine-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-6-methylpyridine-2-carboxamide has been extensively studied for its potential as a cognitive enhancer. It has been shown to improve memory and learning abilities in animal models and humans. N-cyclohexyl-6-methylpyridine-2-carboxamide has also been studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
N-cyclohexyl-6-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-6-5-9-12(14-10)13(16)15-11-7-3-2-4-8-11/h5-6,9,11H,2-4,7-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDFTDTWDQJCRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-6-methylpyridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(1-Methylpyrrol-3-yl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B7538148.png)
![1-Methyl-3-[2-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7538156.png)
![N-[(2-chlorophenyl)methyl]-2-oxochromene-6-sulfonamide](/img/structure/B7538165.png)
![2-[4-acetamido-2-(trifluoromethyl)anilino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B7538169.png)


![2-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B7538195.png)
![6-chloro-4-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrimidine-2,4-diamine](/img/structure/B7538213.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7538226.png)

![methyl 4-[(2-pyridin-2-yl-3H-benzimidazol-5-yl)carbamoyl]benzoate](/img/structure/B7538235.png)

